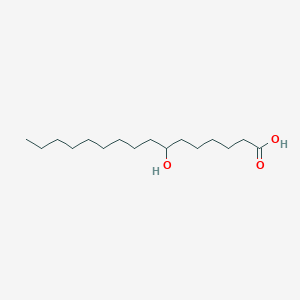

7-Hydroxyhexadecanoic acid

Description

Presence in Eukaryotic Organisms

7-Hydroxyhexadecanoic acid is a hydroxy fatty acid that has been identified in various eukaryotic organisms, ranging from mammals to plants. Its distribution is specific to certain tissues and lipid classes, suggesting targeted biological roles.

Recent advancements in analytical techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), have enabled the identification of previously unrecognized hydroxy fatty acids in milk. mdpi.comnih.gov While 7-hydroxystearic acid (7HSA) and 10-hydroxystearic acid (10HSA) are the most abundant free hydroxy fatty acids in bovine milk, a variety of hydroxypalmitic acids (HPAs) have also been detected. mdpi.com A study analyzing 17 cow milk and 12 goat milk samples revealed the presence of several saturated hydroxy fatty acids (HFAs). mdpi.comnih.gov Although this compound (7HPA) was absent in seven of the cow milk samples, other HPA isomers were quantified. mdpi.com For instance, 11HPA was the most abundant HPA in cow milk. mdpi.com

Table 1: Mean Content of Select Free Hydroxy Fatty Acids in Bovine Milk

| Compound | Mean Content (µg/mL in fresh milk) |

|---|---|

| 7-Hydroxystearic acid (7HSA) | 175.1 ± 3.4 |

| 10-Hydroxystearic acid (10HSA) | 72.4 ± 6.1 |

| 11-Hydroxypalmitic acid (11HPA) | 42.9 ± 4.7 |

| 16-Hydroxypalmitic acid (16HPA) | 37.2 ± 5.1 |

| 3-Hydroxypalmitic acid (3HPA) | 35.8 ± 4.9 |

| 8-Hydroxypalmitic acid (8HPA) | 34.1 ± 5.3 |

| 2-Hydroxypalmitic acid (2HPA) | 29.5 ± 5.2 |

| 10-Hydroxypalmitic acid (10HPA) | 19.3 ± 6.8 |

| 9-Hydroxypalmitic acid (9HPA) | 14.7 ± 7.1 |

Data sourced from Kokotou et al. (2020) mdpi.com

A novel class of endogenous lipids, known as branched fatty acid esters of hydroxy fatty acids (FAHFAs), has been discovered in mammalian adipose tissue and serum. nih.govhmdb.ca These lipids have been linked to anti-diabetic and anti-inflammatory properties. nih.govacs.org FAHFAs are structurally diverse, with at least 16 families identified, differing in their fatty acid chain compositions. nih.gov One prominent family is the palmitic acid esters of hydroxy stearic acid (PAHSAs). nih.gov Within the PAHSA family, several positional isomers exist, including 7-PAHSA, where the ester bond is at the 7th position of the hydroxystearic acid. nih.gov In total, eight PAHSA isomers have been identified: 13-, 12-, 11-, 10-, 9-, 8-, 7-, and 5-PAHSA. nih.gov The distribution of these isomers varies across different tissues. nih.gov The biosynthesis of these branched-chain FAHFAs can be stimulated by oxidative stress and involves the transfer of a fatty acid from a fatty acid-CoA to a hydroxy fatty acid. nih.gov

Studies have confirmed the presence of FAHFAs, including 7-PAHSA, as human metabolites. mdpi.comtum.de While some FAHFAs like 9-PAHSA and 9-PAHPA have been shown to modestly enhance certain cellular processes, 7-PAHSA, along with others like 5-PAHPA, 5-OAHPA, and 9-OAHPA, did not show an effect on UCP1 and FABP4 mRNA levels in white and brite adipocytes in one study. mdpi.comtum.de The Human Metabolome Database (HMDB) lists various FAHFA structures, indicating their recognition as endogenous lipids in humans. hmdb.ca

In addition to its presence in mammals, this compound has been identified in the plant kingdom. Specifically, it was discovered as a novel component of oat (Avena sp.) oil. acs.orgnih.govresearchgate.net A detailed analysis of oil composition in various cultivated and wild oat species revealed the presence of minor amounts of several hydroxy and epoxy fatty acids. acs.orgnih.gov Among these was the novel this compound, which was found to be located in the 1,2-diacylglycerol fraction of the oat oil. acs.orgnih.govresearchgate.net This finding highlights the diversity of fatty acid structures within the plant kingdom and suggests specific enzymatic pathways for their synthesis in oats. acs.orgnih.gov

Table 2: Location of Unusual Fatty Acids in Oat Oil

| Fatty Acid | Lipid Class |

|---|---|

| 15-hydroxy-18:2Δ9,12 (avenoleic acid) | Polar lipids |

| This compound | 1,2-diacylglycerol |

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFQJBDKBCFMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311221 | |

| Record name | 7-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16899-02-8 | |

| Record name | 7-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16899-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Distribution of 7 Hydroxyhexadecanoic Acid

Presence in Eukaryotic Organisms.

Occurrence in Plant Species.

Comparative Analysis with other Hydroxy Fatty Acids in Plant Cutin (e.g., 16-Hydroxyhexadecanoic Acid)

Plant cutin, the polyester (B1180765) matrix of the plant cuticle, is primarily composed of C16 and C18 fatty acids and their hydroxylated derivatives. ebi.ac.uk The composition of cutin varies between plant species, organs, and even between the upper and lower surfaces of a single leaf. ashs.org The C16 family of cutin monomers is particularly significant and includes major components such as 16-hydroxyhexadecanoic acid and 9(10),16-dihydroxyhexadecanoic acid. nih.gov

While 7-hydroxyhexadecanoic acid itself is not a major reported monomer of cutin, a closely related dicarboxylic acid, 7-hydroxy hexadecane-1,16-dioic acid , has been identified as a component of rose leaf cutin. ashs.org A detailed analysis of five rose cultivars revealed that, on average, the leaf cutin consisted of approximately 75% 10,16-dihydroxy hexadecanoic acid, with 7-hydroxy hexadecane-1,16-dioic acid making up about 10%, and 16-hydroxyhexadecanoic acid comprising around 8%. ashs.org

This indicates that while ω-hydroxylation (at the C-16 position) and mid-chain hydroxylation (at the C-9 or C-10 position) are dominant modifications in the biosynthesis of cutin monomers, hydroxylation at the C-7 position also occurs, leading to the formation of related structural components. The enzyme systems responsible for cutin biosynthesis, primarily cytochrome P450 monooxygenases, catalyze these hydroxylation reactions. wikipedia.org For instance, the conversion of palmitic acid to 16-hydroxyhexadecanoic acid is a key step in cutin biosynthesis. wikipedia.orglipidmaps.org

The following table provides a comparative view of the major cutin monomers found in the leaves of five different rose cultivars, illustrating the relative abundance of the 7-hydroxy dicarboxylic acid derivative in comparison to other C16 hydroxy fatty acids.

| Cultivar | 16-Hydroxyhexadecanoic acid (%) | 10,16-Dihydroxyhexadecanoic acid (%) | Hexadecane-1,16-dioic acid (%) | 7-Hydroxyhexadecane-1,16-dioic acid (%) |

|---|---|---|---|---|

| Knockout (Adaxial) | 8.7 | 83.0 | 0.2 | 4.5 |

| Knockout (Abaxial) | 8.1 | 63.8 | 0.7 | 17.6 |

| Mister Lincoln (Adaxial) | 7.5 | 82.8 | 0.5 | 5.8 |

| Mister Lincoln (Abaxial) | 8.0 | 72.5 | 1.1 | 14.0 |

| Garden Party (Adaxial) | 6.1 | 86.1 | 0.2 | 4.9 |

| Garden Party (Abaxial) | 6.6 | 76.0 | 0.5 | 12.8 |

| Purple Passion (Adaxial) | 7.7 | 82.6 | 0.3 | 6.2 |

| Purple Passion (Abaxial) | 7.9 | 74.2 | 0.6 | 13.1 |

| Bicolor (Adaxial) | 8.8 | 81.5 | 0.4 | 5.7 |

| Bicolor (Abaxial) | 9.0 | 71.0 | 0.8 | 15.2 |

Data adapted from a 2007 study on rose leaf cutin monomers. ashs.org Note: The table shows the percentage of total cutin monomers.

Microbial Production and Characterization of Related Hydroxyhexadecanoic Acids

The microbial production of hydroxy fatty acids (HFAs) represents a biotechnological alternative to chemical synthesis, offering high regio- and stereoselectivity. unl.edu While the specific microbial production of this compound is not extensively documented, the principles are well-established through the synthesis of other related hydroxyhexadecanoic acids.

For example, the industrially important microorganism Escherichia coli has been metabolically engineered to produce HFAs directly from glucose. unl.edu By co-expressing an acetyl-CoA carboxylase and a thioesterase, and knocking out the acyl-CoA synthetase (FadD) to prevent fatty acid degradation, an engineered strain was created that efficiently synthesizes free fatty acids. unl.edu The subsequent introduction of a fatty acid hydroxylase (CYP102A1) from Bacillus megaterium enabled the conversion of these free fatty acids into HFAs. unl.edu Compositional analysis of the produced HFAs revealed the presence of 10-hydroxyhexadecanoic acid , among other chain lengths. unl.edu Fed-batch fermentation of the engineered strain yielded up to 548 mg/L of total HFAs. unl.edu

Lactic acid bacteria are also capable of producing HFAs. Lactococcus lactis subsp. lactis can convert oleic acid into 10-hydroxyoctadecanoic acid . jmb.or.kr This conversion is influenced by factors such as pH and temperature, with higher conversion rates observed at an initial pH of 8.8 and a cultivation temperature of 25°C. jmb.or.kr

Furthermore, various microorganisms, including bacteria, yeasts, and fungi, naturally produce a wide array of HFAs from fatty acids or vegetable oils. unl.edu For instance, Pseudomonas aeruginosa PR3 converts oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid, a process initiated by a hydratase that introduces a hydroxyl group at the C-10 position. gsartor.org

The characterization of these microbially produced HFAs typically involves techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure, including the position of the hydroxyl group and the stereochemistry.

The following table summarizes the microbial production of some related hydroxyhexadecanoic acids.

| Hydroxy Fatty Acid | Microorganism | Key Enzymes/Pathways | Substrate | Reported Yield |

|---|---|---|---|---|

| 10-Hydroxyhexadecanoic acid | Engineered Escherichia coli | Fatty acid synthesis pathway, Fatty acid hydroxylase (CYP102A1) | Glucose | Component of 548 mg/L total HFAs unl.edu |

| 10-Hydroxyoctadecanoic acid | Lactococcus lactis subsp. lactis | Hydratase activity | Oleic acid | Conversion rate up to 65% jmb.or.kr |

| 16-Hydroxyhexadecanoic acid | Engineered Saccharomyces cerevisiae | Omega-oxidation pathway (CYP-CPR fusion) | Glucose/Fatty acids | Component of ~22 mg/L total HFAs and diacids frontiersin.org |

Biosynthetic Pathways and Enzymatic Mechanisms of Hydroxyhexadecanoic Acid Formation

Enzymatic Hydroxylation of Fatty Acids

Enzymatic hydroxylation is a key biochemical reaction that modifies fatty acids, enhancing their functionality and allowing for their integration into more complex lipid structures. Different enzyme families exhibit distinct regioselectivity, leading to the formation of various hydroxy fatty acid isomers.

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.gov This reaction is the initial step in the LOX cascade, which produces a variety of bioactive oxylipins. nih.gov The synthesis of 7-hydroxyhexadecanoic acid can proceed through the action of specific LOX enzymes on hexadecatrienoic acid (16:3).

Research has shown that recombinant maize 9-lipoxygenase (ZmLOX) can specifically convert (7Z,10Z,13Z)-hexadecatrienoic acid into (7S)-hydroperoxyhexadecatrienoic acid (7-HPHT). researchgate.net This hydroperoxy intermediate is then reduced to form (7S)-hydroxyhexadecatrienoic acid. Subsequent hydrogenation of the remaining double bonds would yield this compound. researchgate.net Similarly, studies on recombinant soybean lipoxygenase 2 (GmLOX2) have indicated that it can produce 7-hydroperoxides from hexadecatrienoic acid, although with less specificity, yielding a mixture of other hydroperoxide isomers as well. nih.gov The resulting 7-hydroperoxide can be reduced to this compound. nih.gov

Table 1: Lipoxygenase Activity on Hexadecatrienoic Acid

| Enzyme | Substrate | Primary Product | Reference |

|---|---|---|---|

| Recombinant Maize 9-Lipoxygenase (ZmLOX) | (7Z,10Z,13Z)-Hexadecatrienoic Acid | (7S)-Hydroperoxyhexadecatrienoic Acid | researchgate.net |

| Recombinant Soybean Lipoxygenase 2 (GmLOX2) | Hexadecatrienoic Acid | Mixture including 7-hydroperoxides | nih.gov |

Cytochrome P450 (CYP) monooxygenases are a large family of enzymes that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. caymanchem.comdspacedirect.org One of their key functions is the hydroxylation of fatty acids at their terminal (ω) carbon, a process known as ω-hydroxylation. caymanchem.com

The biosynthesis of 16-hydroxyhexadecanoic acid (also known as juniperic acid) from palmitic acid is a well-established example of this pathway. caymanchem.comnih.gov In both plants and animals, specific cytochrome P450 enzymes catalyze the introduction of a hydroxyl group at the C-16 position of palmitic acid. caymanchem.comsmolecule.com In plants, this reaction is a critical step in the synthesis of cutin, a major component of the plant cuticle that acts as a protective barrier. nih.gov For instance, the cytochrome P450 family member CYP704B2 has been shown to catalyze the ω-hydroxylation of fatty acids for anther cutin biosynthesis in rice. caymanchem.com In animal tissues, members of the CYP4A and CYP4F families are primarily responsible for fatty acid ω-hydroxylation. caymanchem.com This metabolic process is not only for degradation but also for the production of signaling molecules. dspacedirect.org

Fatty acid hydratases are enzymes that catalyze the addition of water to a carbon-carbon double bond of an unsaturated fatty acid, resulting in the formation of a hydroxy fatty acid. mdpi.comnih.gov This biocatalytic route has gained interest for producing industrially relevant hydroxy fatty acids from renewable sources like vegetable oils. mdpi.com

These enzymes often exhibit high regio- and stereoselectivity. For example, many known fatty acid hydratases, such as those from Lactobacillus and Stenotrophomonas species, convert oleic acid (a C18 fatty acid with a double bond at C-9) into 10-hydroxystearic acid. mdpi.comnih.govmdpi.com Structural prerequisites for many of these enzymes include a carboxylic acid group, a cis-configuration of the double bond, and a specific distance between the double bond and the acid group, often at the C-9 position. mdpi.com While the activity of fatty acid hydratases is well-documented for producing 10-hydroxy and 13-hydroxy fatty acids, their involvement in the synthesis of this compound is not established in the current literature. The regioselectivity of known hydratases does not typically favor the hydration of a double bond that would result in a hydroxyl group at the C-7 position of a C16 fatty acid. mdpi.comgoogle.com

Cytochrome P450 Monooxygenases in ω-Hydroxylation of Palmitic Acid (e.g., for 16-Hydroxyhexadecanoic Acid).

Integration into Complex Lipid Structures

Following their synthesis, hydroxy fatty acids like this compound can be incorporated into more complex lipid molecules. This integration occurs through various biochemical reactions, primarily forming ester linkages with other molecules. These complex lipids play diverse roles, from structural components of tissues to signaling molecules.

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first discovered in mammalian tissues. acs.orgcas.cz They are formed through the condensation of a fatty acid with a hydroxy fatty acid, creating a branched ester linkage. acs.orgresearchgate.net These molecules have been recognized for their anti-diabetic and anti-inflammatory properties. cas.czmdpi.com

The structural diversity of FAHFAs is vast, arising from the various combinations of fatty acids and hydroxy fatty acids, as well as the different positions of the ester bond on the hydroxy fatty acid backbone. acs.org While the enzymes responsible for their biosynthesis in vivo are not fully elucidated, lipases are known to catalyze their formation in vitro. researchgate.net Research has identified FAHFA isomers containing a C16 hydroxy fatty acid backbone, including those where the hydroxyl group is at the 7-position. For example, 7-PAHSA (palmitic-acid-7-hydroxy-stearic acid) has been detected in mouse adipose tissue, albeit at lower levels than other isomers like 9-PAHSA. nih.gov This confirms that 7-hydroxy fatty acids, likely including this compound, serve as substrates for condensation reactions to form specific FAHFA isomers. nih.gov A bi-enzymatic cascade using a hydratase and a lipase (B570770) has been proposed as a sustainable method for synthesizing various FAHFAs. chemrxiv.org

Table 2: Examples of FAHFA Structures

| FAHFA Abbreviation | Fatty Acid | Hydroxy Fatty Acid | Reference |

|---|---|---|---|

| 9-PAHSA | Palmitic Acid | 9-Hydroxystearic Acid | nih.govchemrxiv.org |

| 7-PAHSA | Palmitic Acid | 7-Hydroxystearic Acid | nih.gov |

| 7-OAHPO | Oleic Acid | 7-Hydroxypalmitoleic Acid | chemrxiv.org |

Hydroxy fatty acids are fundamental building blocks for a variety of lipid classes in different organisms. Their hydroxyl group provides a reactive site for esterification, allowing them to be incorporated into larger, more complex structures.

A prominent example of this precursor role is the function of 16-hydroxyhexadecanoic acid as a key monomer in the formation of cutin in plants. nih.gov Cutin is a complex lipid polyester (B1180765) that forms the structural framework of the plant cuticle, providing a crucial barrier against environmental stress. In another example, certain yeasts like Candida bombicola can utilize lipid precursors to produce sophorolipids, which are a class of glycolipid biosurfactants. researchgate.net These molecules consist of a sophorose sugar headgroup linked to a long-chain hydroxy fatty acid. For instance, the main sophorolipid (B1247395) produced by this yeast often contains a mono-unsaturated 17-hydroxyoctadecanoic acid. researchgate.net While direct evidence for this compound acting as a precursor for specific lipid classes like sophorolipids is not detailed, the established roles of other hydroxy fatty acids suggest a potential for its incorporation into similar complex lipid structures in organisms capable of its synthesis.

Condensation Reactions Forming Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Metabolic Transformations of Hydroxyhexadecanoic Acids

Hydroxyhexadecanoic acids are subject to several metabolic transformations that integrate them into cellular energy and structural pathways. These processes include activation to high-energy thioesters, oxidation to dicarboxylic acids, and participation in the foundational cycles of fatty acid synthesis.

Conversion to Coenzyme A and Carnitine Esters (e.g., 7-hydroxyhexadecanoyl-CoA, 7-hydroxyhexadecanoylcarnitine)

The metabolic journey of this compound often begins with its transport into the cell, a process facilitated by transport proteins like the long-chain fatty acid transport protein 1 (FATP1). smpdb.ca Once inside the cytoplasm, it must be activated to participate in mitochondrial beta-oxidation. This activation step involves its conversion into a coenzyme A (CoA) ester, forming 7-hydroxyhexadecanoyl-CoA. smpdb.ca This reaction is catalyzed by long-chain-fatty-acid-CoA ligase, which attaches a CoA moiety to the fatty acid. smpdb.ca

To be transported into the mitochondria for breakdown and energy production, the acyl-CoA group is then transferred to carnitine, a zwitterionic compound. smpdb.ca This reaction forms the corresponding acylcarnitine, 7-hydroxyhexadecanoylcarnitine. smpdb.cauni.lu Acylcarnitines are essential for shuttling fatty acyl groups across the inner mitochondrial membrane. smpdb.ca The carnitine required for this process is brought into the cell by specific transporters, such as the organic cation/carnitine transporter 2. smpdb.ca The profiling of various acylcarnitines, including hydroxyhexadecanoylcarnitine (C16-OH), is used as a diagnostic marker for metabolic disorders related to mitochondrial dysfunction. bevital.nonih.gov

Enzymatic Conversion to Dicarboxylic Acids via Dehydrogenases (e.g., ω-hydroxyacid dehydrogenase)

Hydroxy fatty acids can be enzymatically converted into dicarboxylic acids, which are important components of protective biopolymers in plants like cutin and suberin. nih.govwikipedia.org This conversion is carried out by a class of enzymes known as ω-hydroxyacid dehydrogenases. nih.gov

Detailed studies on cell-free extracts from the epidermis of Vicia faba (fava bean) leaves have elucidated this process using the isomer 16-hydroxyhexadecanoic acid as a substrate. nih.govscispace.com The enzymatic activity, primarily found in the soluble fraction of the cell extract, catalyzes the conversion of 16-hydroxyhexadecanoic acid into its corresponding dicarboxylic acid, hexadecane-1,16-dioic acid. nih.govscispace.com This process requires a cofactor, with nicotinamide-adenine dinucleotide phosphate (B84403) (NADP) being preferred, and shows optimal activity around pH 8. nih.gov

The mechanism involves two key steps, demonstrating the presence of both an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase. nih.gov The first enzyme oxidizes the terminal hydroxyl group of the fatty acid to an aldehyde, forming a 16-oxo-hexadecanoic acid intermediate. nih.govscispace.com This aldehyde is then rapidly oxidized by the second enzyme to a carboxylic acid, completing the formation of the dicarboxylic acid. nih.govscispace.com The activity of ω-hydroxyacid dehydrogenase is sensitive to thiol-modifying reagents, indicating the importance of cysteine residues for its catalytic function. nih.gov

Intermediary Roles in General Fatty Acid Biosynthesis (e.g., (R)-3-Hydroxy-hexadecanoic Acid)

While this compound is involved in specific metabolic conversions, its isomer, (R)-3-Hydroxy-hexadecanoic acid, plays a crucial role as a standard intermediate in the de novo synthesis of fatty acids. This fundamental process occurs primarily in the cytosol of cells in the liver, adipose tissue, and lactating mammary glands.

Fatty acid biosynthesis involves the sequential addition of two-carbon units to a growing acyl chain, a process managed by the multifunctional enzyme complex, fatty acid synthase. During each cycle of elongation, a 3-ketoacyl group is reduced to an (R)-3-hydroxyacyl intermediate. np-mrd.org Specifically, (R)-3-Hydroxy-hexadecanoic acid is formed from 3-oxohexadecanoic acid through the action of the β-ketoacyl synthase domain of fatty acid synthase. np-mrd.orgbovinedb.ca

This hydroxy intermediate is then subjected to a dehydration reaction, catalyzed by a dehydratase domain within the fatty acid synthase complex, which removes the hydroxyl group and a hydrogen atom to form a double bond, yielding trans-hexadec-2-enoic acid. np-mrd.orgbovinedb.calipidmaps.org This step is essential for preparing the acyl chain for the subsequent reduction that completes the elongation cycle. The presence of (R)-3-Hydroxy-hexadecanoic acid is therefore a hallmark of active fatty acid synthesis.

Data Tables

Table 1: Detailed Research Findings on the Metabolic Transformations of Hydroxyhexadecanoic Acid

| Section | Metabolic Process | Key Findings | Involved Enzymes & Transporters | Organism/System Studied |

| 3.3.1 | CoA and Carnitine Ester Formation | This compound is activated to 7-hydroxyhexadecanoyl-CoA and then converted to 7-hydroxyhexadecanoylcarnitine for mitochondrial transport and energy production. smpdb.ca | Long-chain fatty acid transport protein 1 (FATP1), Long-chain-fatty-acid-CoA ligase, Carnitine O-palmitoyltransferase. smpdb.ca | General mammalian metabolic pathways. smpdb.cabevital.no |

| 3.3.2 | Conversion to Dicarboxylic Acids | ω-Hydroxyhexadecanoic acids are oxidized to dicarboxylic acids via an aldehyde intermediate. nih.govscispace.com The process requires NADP as a cofactor. nih.gov | ω-hydroxyacid dehydrogenase, ω-oxoacid dehydrogenase. nih.gov | Cell-free extracts from Vicia faba (fava bean) epidermis. nih.gov |

| 3.3.3 | Role in Fatty Acid Biosynthesis | The isomer (R)-3-Hydroxy-hexadecanoic acid is a key intermediate in the elongation cycle of de novo fatty acid synthesis. It is formed by the reduction of a 3-oxoacyl precursor and is subsequently dehydrated. np-mrd.orgbovinedb.ca | Fatty Acid Synthase (including β-ketoacyl synthase and dehydratase domains). np-mrd.orgbovinedb.ca | General eukaryotic fatty acid biosynthesis (e.g., human, bovine). bovinedb.ca |

Biological Roles and Physiological Significance of 7 Hydroxyhexadecanoic Acid

Contribution to Lipid Signaling and Intercellular Communication

Lipids are not only essential for energy storage and as components of cellular membranes, but they also act as critical signaling molecules. frontiersin.orgnih.gov FAHFAs, including those containing 7-hydroxyhexadecanoic acid, function as signaling lipids that can be secreted by cells to facilitate intercellular communication. mdpi.com This communication is vital for maintaining metabolic homeostasis and coordinating physiological responses between different tissues and organs. mdpi.comnih.gov

These bioactive lipids can act as ligands for specific G protein-coupled receptors (GPCRs), such as GPR120 and GPR40, thereby initiating intracellular signaling cascades. nih.govresearchgate.netnih.gov The activation of these receptors by FAHFAs can influence a variety of cellular processes, including those related to inflammation and metabolism. nih.govnih.gov For instance, the interaction of FAHFAs with these receptors can modulate the secretion of hormones like glucagon-like peptide-1 (GLP-1) and insulin (B600854), which are central to glucose regulation. nih.govnih.gov The diverse signaling roles of lipids underscore their importance in plant and animal physiology, including defense mechanisms and responses to pathogens. researchgate.net

Modulation of Membrane Structure and Function by Hydroxy Fatty Acids

The fatty acid composition of cellular membranes is a key determinant of their physical properties and biological functions. nih.govlaminarpharma.com Hydroxy fatty acids, as components of membrane lipids, can influence membrane structure and fluidity. laminarpharma.comnih.gov The presence of a hydroxyl group in the acyl chain of a fatty acid can alter the packing of phospholipids (B1166683) in the bilayer, which in turn can affect the activity of membrane-bound proteins and receptors. laminarpharma.comfrontiersin.org

Influence on Metabolic Homeostasis

FAHFAs have emerged as important regulators of metabolic homeostasis, with particular relevance to glucose and lipid metabolism. researchgate.netmdpi.com Their discovery has opened new avenues for understanding the complex interplay between different metabolic pathways.

A significant body of research has highlighted the positive correlation between certain FAHFA isomers and improved insulin sensitivity. researchgate.netnih.gov For instance, the administration of specific palmitic acid hydroxy stearic acids (PAHSAs) has been shown to enhance glucose tolerance and insulin sensitivity in animal models. nih.govnih.gov These effects are mediated, at least in part, by the ability of FAHFAs to augment insulin-stimulated glucose uptake into adipocytes and to enhance glucose-stimulated insulin secretion from pancreatic beta-cells. nih.govnih.gov

Levels of certain FAHFAs have been found to be reduced in the adipose tissue and serum of insulin-resistant individuals, suggesting that a deficiency in these lipids could contribute to the pathogenesis of type 2 diabetes. nih.govnih.gov The insulin-sensitizing properties of FAHFAs appear to be dependent on the specific isomer, indicating a high degree of structural specificity in their biological actions. researchgate.netmdpi.com

Furthermore, FAHFAs can be produced through the metabolic activity of various microorganisms and are involved in fatty acid biosynthesis pathways. d-nb.info The study of these lipids provides insights into the intricate network of metabolic regulation and the potential for therapeutic interventions targeting these pathways.

Correlation of FAHFAs Containing this compound with Insulin Sensitivity.

Interaction with Specific Biological Systems and Processes

The biological effects of FAHFAs extend to their interaction with the immune system and their ability to modulate inflammatory responses.

FAHFAs have demonstrated potent anti-inflammatory and hypoglycemic properties. nih.govcas.cz They can attenuate inflammatory responses by reducing the production of pro-inflammatory cytokines and chemokines. nih.govresearchgate.net This anti-inflammatory activity may be mediated through the activation of GPR120, similar to the action of omega-3 fatty acids. nih.gov

The hypoglycemic effects of FAHFAs are linked to their ability to improve glucose handling. mdpi.com They can enhance the secretion of GLP-1, a hormone that stimulates insulin release, and directly promote insulin secretion from pancreatic islets. nih.govnih.gov The dual action of FAHFAs in reducing inflammation and improving glucose metabolism makes them a topic of significant interest in the context of metabolic diseases that are often characterized by a state of chronic low-grade inflammation. cas.czresearchgate.net

Research Findings on FAHFA Isomers

| FAHFA Isomer Family | Key Findings | References |

| Palmitic Acid Hydroxy Stearic Acids (PAHSAs) | Improve insulin sensitivity and glucose tolerance in mice. Enhance glucose-stimulated insulin secretion and insulin-stimulated glucose transport. Reduce adipose tissue inflammation. | nih.govresearchgate.net |

| Oleic Acid Hydroxy Stearic Acids (OAHSAs) | Long-term intake, along with 9-PAHPA, modulated basal metabolism and improved insulin sensitivity in mice. | researchgate.net |

| Palmitoleic Acid Hydroxy Stearic Acids (POHSAs) | Certain isomers potentiate glucose-stimulated insulin secretion. | researchgate.net |

| Stearic Acid Hydroxy Stearic Acids (SAHSAs) | Certain isomers potentiate glucose-stimulated insulin secretion. | researchgate.net |

| Docosahexaenoic Acid-Derived FAHFAs (DHAHLA) | Exert anti-inflammatory and pro-resolving properties. | researchgate.net |

Growth Inhibitory Activity of Positional Hydroxystearic Acid Isomers (e.g., 7-HSA) on Cancer Cell Lines

Research has demonstrated that the position of the hydroxyl group on the fatty acid chain is a critical determinant of its biological activity. A study investigating a series of hydroxystearic acid (HSA) regioisomers revealed that those with the hydroxyl group at odd-numbered carbon positions, such as 5-HSA, 7-HSA, and 9-HSA, exhibit significant growth inhibitory effects against a variety of human tumor cell lines. nih.govnih.gov In contrast, isomers like 8-HSA showed no inhibitory activity, while 10-HSA and 11-HSA had very weak effects. nih.govnih.gov

Among the potent isomers, 7-HSA was identified as having the highest growth inhibitory potency in several cell lines. nih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, underscore the differential effects of these isomers. For instance, the IC₅₀ values for 7-HSA were consistently low across multiple cancer cell lines, indicating its strong antiproliferative capabilities. nih.gov In human colorectal adenocarcinoma cells (HT29), 7-HSA demonstrated a particularly potent effect. nih.gov The growth inhibitory activities of both the (R) and (S) enantiomers of 7-HSA and 9-HSA have been reported against human cancer cell lines including A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), and SF268 (glioblastoma). researchgate.netacs.orgnih.gov Specifically, 7-(R)-Hydroxystearic acid was found to have the highest potency in both cell growth inhibition and in suppressing β-cell death induced by cytokines. acs.orgnih.gov

Table 1: Growth Inhibitory Potency (IC₅₀ in μM) of this compound (7-HSA) on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) of 7-HSA |

|---|---|---|

| HT29 | Colorectal Adenocarcinoma | 14.7 nih.gov |

| HeLa | Cervical Cancer | 26.6 nih.gov |

| MCF7 | Breast Cancer | 21.4 nih.gov |

| PC3 | Prostate Cancer | 24.3 nih.gov |

| NLF | Normal Lung Fibroblasts | 24.9 nih.gov |

Role in Plant Defense Mechanisms and Cuticle Integrity (e.g., 16-Hydroxyhexadecanoic Acid in Cutin)

While direct evidence for the role of this compound in plant biology is limited, the functions of its positional isomer, 16-Hydroxyhexadecanoic acid (also known as juniperic acid), are well-documented and offer a comparative model. 16-Hydroxyhexadecanoic acid is a key monomer of cutin, the polyester (B1180765) that forms the structural foundation of the plant cuticle. chemicalbook.comsmolecule.comwikipedia.orgcaymanchem.com The plant cuticle is the outermost protective layer of aerial plant organs and serves as a critical barrier against various environmental stresses, including water loss, UV radiation, and pathogen invasion. smolecule.comfrontiersin.org

The structural integrity of the cuticle is paramount for plant defense. smolecule.com 16-Hydroxyhexadecanoic acid and its derivative, 10,16-dihydroxyhexadecanoic acid, are fundamental building blocks that polymerize to form the cutin matrix. oup.comnih.govnih.gov This polyester framework provides a formidable physical barrier that pathogens must overcome to initiate infection. frontiersin.org Furthermore, the release of cutin monomers, such as 16-hydroxyhexadecanoic acid, during the initial stages of a fungal attack can act as a signal, inducing an increase in the activity of fungal cutinases, which are enzymes required for cuticle penetration. frontiersin.org This highlights the dual role of cutin components in both physical defense and signaling during plant-pathogen interactions.

Interactions with Soil Microbiology and Plant Health (e.g., 16-Hydroxyhexadecanoic Acid and Root-Knot Nematodes)

The interplay between plant-derived fatty acids, soil microbes, and plant pathogens is a complex area of study. As a comparative example, recent research has shed light on the role of 16-hydroxyhexadecanoic acid in the context of soil health and plant disease. A study investigating the accelerated infestation of tobacco by the root-knot nematode (Meloidogyne spp.) analyzed the metabolic and microbial profiles of rhizosphere soil. frontiersin.orgcncb.ac.cn

The results indicated that the relative abundance of certain organic acids, including 16-hydroxyhexadecanoic acid, was higher in soils from severely diseased tobacco plants. frontiersin.orgcncb.ac.cn Spearman's correlation analysis revealed a positive association between 16-hydroxyhexadecanoic acid and specific microbial populations, including the bacterial phylum Basidiomycota, the order Agaricales, and the genus Ralstonia. frontiersin.orgcncb.ac.cn Root-knot nematodes are a major agricultural pest, causing significant crop damage by forming galls on plant roots. nih.govnih.gov The correlation between a plant-derived fatty acid monomer, specific soil microbes, and the severity of nematode infestation suggests that these compounds may influence the complex ecological interactions in the rhizosphere that impact plant health. frontiersin.orgresearchgate.net

Mechanisms of Gene Regulation by Fatty Acids, Potentially Including this compound

Fatty acids and their derivatives are not only cellular building blocks and energy sources but also potent signaling molecules that can regulate gene expression. nih.govnih.govresearchgate.net These effects are often specific to the fatty acid's structure and the cell type. nih.gov The mechanisms are varied and can involve the direct binding of the fatty acid to transcription factors or indirect modulation of signaling pathways. nih.govannualreviews.org Given its demonstrated biological activity, it is plausible that this compound exerts its effects through similar gene regulatory pathways.

Ligand Activity for Nuclear Receptors (e.g., PPARs)

One of the primary ways fatty acids regulate gene expression is by acting as ligands for nuclear receptors. researchgate.netcambridge.org Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of ligand-activated transcription factors that play crucial roles in lipid and carbohydrate metabolism, cell differentiation, and inflammation. scirp.orgsigmaaldrich.commdpi.com PPARs function as fatty acid sensors to control metabolic processes. mdpi.com

Various fatty acids have been identified as natural ligands for all three PPAR subtypes (α, β/δ, and γ). mdpi.comoup.com For example, numerous polyunsaturated fatty acids bind to and activate PPARα, a receptor highly expressed in tissues with high fatty acid catabolism rates, like the liver. pnas.org Importantly, a study using an affinity purification-untargeted mass spectrometry approach identified 7(S)-hydroxy-docosahexaenoic acid [7(S)-HDHA], an omega-3 hydroxy fatty acid structurally related to this compound, as a potent, high-affinity ligand for PPARα in the brain. nih.gov This finding provides a strong precedent for the potential of other 7-hydroxy fatty acids, such as this compound, to act as direct ligands for PPARs, thereby activating the transcription of target genes involved in metabolic regulation.

Regulation of Transcriptional Factors

Fatty acids can regulate gene transcription by modulating the activity or abundance of several key transcriptional factors. nih.govresearchgate.net Beyond PPARs, these include Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and Hepatocyte Nuclear Factor 4 (HNF-4). researchgate.netscirp.orgcambridge.org These transcription factors are central to controlling the expression of genes involved in lipid synthesis, cholesterol metabolism, and glucose homeostasis. annualreviews.orgcambridge.org

The regulation can be achieved through direct binding of the fatty acid or its CoA derivative to the transcription factor, or indirectly. annualreviews.org Indirect mechanisms include the fatty acid altering cellular signaling pathways (like protein kinase C pathways) or changing the composition of membrane lipid rafts, which in turn affects receptor signaling. nih.gov For instance, polyunsaturated fatty acids are well-known for their ability to suppress the expression of lipogenic genes by down-regulating the activity of SREBP-1c. cambridge.org It is conceivable that this compound could similarly influence one or more of these transcription factor families to exert its physiological effects.

Induction of Specific Gene Expression (e.g., GRP genes by 16-Hydroxyhexadecanoic Acid)

As a specific example of fatty acid-induced gene expression, 16-hydroxyhexadecanoic acid, a major component of plant cutin, has been shown to induce the expression of specific defense-related genes in Arabidopsis thaliana. chemicalbook.commpbio.comsigmaaldrich.com Research has demonstrated that treatment with 16-hydroxyhexadecanoic acid leads to the induced expression of two Glycine-Rich Protein (GRP) genes, AtGRP5 and AtGRP23. chemicalbook.comnih.gov

GRPs are a family of proteins implicated in various stress responses in plants. nih.gov The induction of these specific GRPs, along with certain pathogen-related (PR) genes, by a cutin monomer suggests a signaling role for fatty acid derivatives in activating plant defense responses upon pathogen attack. nih.gov This provides a clear example of how a specific hydroxy fatty acid can trigger a targeted transcriptional response, a mechanism that could potentially be shared by other isomers like this compound in different biological contexts.

Advanced Analytical Methodologies for 7 Hydroxyhexadecanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 7-hydroxyhexadecanoic acid, enabling its separation from other lipids and isomers. The choice of technique often depends on the specific analytical goal, such as whether the analysis is targeted at the free acid or its esterified forms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of fatty acids, including hydroxy fatty acids like this compound. restek.comnih.gov To make these non-volatile compounds suitable for GC analysis, they are typically converted into more volatile fatty acid methyl esters (FAMEs) through a derivatization process. restek.comekb.eg This is commonly achieved by refluxing the fatty acid sample with methanol (B129727) and a catalyst, such as sulfuric acid. ekb.eg

The resulting FAMEs are then separated on a GC column, often a capillary column with a polar stationary phase like those containing polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl polysiloxane, which are effective for separating a wide range of FAMEs, including saturated and unsaturated forms. restek.comuib.no The choice of column is critical for achieving the desired resolution. restek.comuib.no For instance, columns like the Rt-2560 are specifically designed for detailed FAME analysis, including the separation of cis and trans isomers. restek.com

Following chromatographic separation, the eluted FAMEs are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns that aid in the identification of the compounds. nih.govtheses.cz Tandem mass spectrometry (MS/MS) can further enhance specificity and sensitivity, particularly when using techniques like selected reaction monitoring (SRM). nih.gov Chemical ionization (CI) is another ionization method that can be more suitable for quantitative analysis due to its ability to produce specific ions of fatty acids for selected ion monitoring. nih.gov

The GC-MS data, including retention times and mass spectra, are then compared against libraries of known compounds and reference standards for positive identification and quantification. uib.no

Table 1: GC Columns Commonly Used for FAME Analysis

| Column Type | Stationary Phase | Common Applications |

| BPX70 | High-polarity biscyanopropyl polysiloxane | Analysis of FAMEs, including cis/trans isomers. uib.no |

| DB-23 | High-polarity biscyanopropyl polysiloxane | Separation of saturated and unsaturated FAMEs. uib.no |

| Rt-2560 | Highly polar biscyanopropyl polysiloxane | Detailed FAME analysis, meeting AOAC methodologies. restek.com |

| Carbowax-type | Polyethylene glycol | General purpose for saturated and unsaturated FAMEs. restek.com |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Direct Quantification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the direct quantification of hydroxy fatty acids, including this compound, without the need for derivatization. mdpi.comdntb.gov.ua This approach offers several advantages, including milder sample preparation conditions and the ability to analyze a wide range of lipids in a single run. mdpi.comdntb.gov.ua

In a typical LC-HRMS workflow, the sample is first subjected to a simple extraction procedure, often involving protein precipitation with a solvent like methanol. mdpi.comsemanticscholar.org The extracted analytes are then separated using a reversed-phase liquid chromatography column, such as a C18 column. semanticscholar.orgnih.gov The mobile phase usually consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of an additive like formic acid to improve ionization. nih.govacs.org

The separated compounds are then introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. These instruments provide high mass accuracy, which is crucial for the confident identification of compounds by comparing their measured mass-to-charge ratio (m/z) to the theoretical m/z. mdpi.comresearchgate.net Quantification is typically achieved using the TOF-MS full scan data, while confirmation of the compound's identity can be done using information-dependent acquisition (IDA) of tandem mass spectrometry (MS/MS) data in the same run. nih.gov

This direct analysis method has been successfully applied to quantify various hydroxy fatty acids in complex matrices like milk and plasma. mdpi.comsemanticscholar.org For instance, a study on cow and goat milk utilized LC-HRMS to directly determine the levels of 19 different free hydroxy fatty acids, including isomers of hydroxypalmitic and hydroxystearic acids. mdpi.com

Table 2: Example LC-HRMS Method Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Details |

| Chromatography | |

| Column | Halo C18, 2.7 µm, 90 Å, 0.5 × 50 mm² nih.gov |

| Mobile Phase A | Acetonitrile/0.01% Formic Acid/Isopropanol (B130326) (80/20 v/v) nih.gov |

| Mobile Phase B | H₂O/0.01% Formic Acid nih.gov |

| Mass Spectrometry | |

| Mode | TOF-MS full scan (m/z 50–850) and IDA-TOF-MS/MS nih.gov |

| Collision Energy | 40 V with 15 V Collision Energy Spread (CES) nih.gov |

Strategies for Analyzing Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) via LC-MS

The analysis of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids that includes esters of this compound, presents unique analytical challenges due to the large number of potential regio-isomers and their low abundance in biological samples. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for their detection and quantification. acs.orgnih.gov

A typical LC-MS method for FAHFAs involves extraction from the biological matrix followed by separation on a reversed-phase column, such as a C8 or C18 column. acs.orgfrontiersin.org The mobile phases often consist of a mixture of water, methanol, and isopropanol with an additive like formic acid to facilitate ionization. acs.org The mass spectrometer is usually operated in negative ion mode, where FAHFAs are detected as their deprotonated molecules ([M-H]⁻). acs.org

Tandem mass spectrometry (MS/MS) is essential for the structural characterization and quantification of FAHFA isomers. nih.gov The fragmentation patterns observed in MS/MS spectra can help to distinguish between different isomers. nih.gov For example, the analysis of palmitic acid esters of hydroxy stearic acids (PAHSAs) has been a focus of many studies, with methods developed to separate and quantify isomers like 5-PAHSA and 9-PAHSA. nih.gov However, the co-elution of some isomers, such as 12- and 13-PAHSA, can occur, requiring their combined quantification. frontiersin.org

The development of robust LC-MS methods has been critical in studying the association of FAHFA levels with various physiological and pathological conditions. nih.gov

Derivatization Strategies for Enhanced Detection and Structural Elucidation

Derivatization is a chemical modification process used to improve the analytical properties of a compound. theses.czqut.edu.au In the context of this compound analysis, derivatization can enhance volatility for GC analysis, improve ionization efficiency for LC-MS, and provide structural information through characteristic fragmentation in mass spectrometry. theses.czqut.edu.au

For GC-MS analysis, the most common derivatization is the conversion of the carboxylic acid group to a methyl ester (FAME), as discussed previously. theses.cz The hydroxyl group can also be derivatized, for example, by converting it to a trimethylsilyl (B98337) (TMS) ether. theses.czgsartor.org This dual derivatization further increases the volatility and thermal stability of the molecule. theses.cz

In LC-MS, derivatization can be employed to enhance the ionization efficiency of carboxylic acids, which often show poor ionization in the positive ion mode. researchgate.net Reagents such as 2-picolylamine can react with the carboxylic acid group to form derivatives that are highly responsive in positive ion electrospray ionization (ESI-MS). researchgate.net This can lead to a significant increase in detection sensitivity, with reported increases of 9 to 158-fold. researchgate.net

Chemical isotope labeling combined with LC-MS is another powerful derivatization strategy. mdpi.com For instance, labeling with dimethylamine (B145610) (DMED) can increase the detection sensitivity of FAHFAs, with reported limits of detection in the picogram range. nih.gov The fragmentation of DMED-labeled FAHFAs in tandem MS produces characteristic product ions that aid in their identification and quantification. nih.govmdpi.com

Furthermore, specialized derivatization reagents have been developed to aid in the structural elucidation of fatty acids, including the location of double bonds and hydroxyl groups. qut.edu.au For example, certain derivatizing agents can lead to predictable fragmentation patterns upon photodissociation (PD) or collision-induced dissociation (CID), allowing for the unambiguous identification of isomers. qut.edu.au

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is the cornerstone of modern analytical methods for this compound and its derivatives, providing the necessary sensitivity and specificity for their identification and quantification in complex biological samples. dntb.gov.ua

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), allows for the direct and accurate mass measurement of the analyte. mdpi.comresearchgate.net This high mass accuracy is crucial for determining the elemental composition of an unknown compound and distinguishing it from other molecules with similar nominal masses. mdpi.com

Tandem mass spectrometry (MS/MS) is another indispensable tool. In MS/MS, a specific precursor ion (e.g., the deprotonated molecule of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that can be used for confident identification. frontiersin.orgmdpi.com This technique is particularly valuable for distinguishing between isomers, which often have identical precursor ion masses but different fragmentation patterns. nih.gov

For quantitative analysis, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific technique. nih.gov In SRM, the mass spectrometer is set to monitor a specific precursor-to-product ion transition that is characteristic of the analyte of interest. nih.gov This targeted approach minimizes interference from the sample matrix, leading to lower limits of detection and quantification. nih.gov

The combination of chromatographic separation with these advanced mass spectrometric techniques provides a powerful and robust platform for the comprehensive analysis of this compound and its esters in various biological and food matrices. nih.govfrontiersin.org

Table 3: Common Mass Spectrometric Techniques for Hydroxy Fatty Acid Analysis

| Technique | Abbreviation | Primary Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile derivatives (e.g., FAMEs). theses.cz |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Direct analysis of non-volatile compounds. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement for confident identification. mdpi.com |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation and isomer differentiation. frontiersin.orgnih.gov |

| Selected Reaction Monitoring | SRM | Highly sensitive and specific quantification. nih.gov |

Future Research Directions in 7 Hydroxyhexadecanoic Acid Studies

Elucidation of Undiscovered Biological Roles and Mechanisms

While some biological activities of hydroxy fatty acids are known, the specific roles and mechanisms of 7-hydroxyhexadecanoic acid remain largely uncharted territory. Future research will likely focus on uncovering its precise functions within cellular and physiological systems. There is growing interest in the biological effects of less-studied positional isomers of hydroxy fatty acids. mdpi.com For instance, studies on other hydroxy fatty acids have revealed their involvement in modulating inflammation and metabolic diseases. mdpi.combalsinde.org

A significant area of future inquiry will be the exploration of how this compound and its derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), interact with cellular targets. mdpi.comacs.orgfrontiersin.org Research into other FAHFA isomers has shown that they can activate G protein-coupled receptors like GPR120 and GPR40, which are involved in glucose metabolism. frontiersin.org Determining if this compound or its esters have similar or distinct signaling roles will be a key research question.

Furthermore, the potential for this compound to influence plant immunity is another promising avenue. Extracts containing various hydroxy fatty acids have been shown to trigger defense mechanisms in plants. nih.gov Investigating the specific effects of this compound in this context could lead to new strategies for crop protection.

Advancements in Enzymatic Pathway Engineering for Sustainable Production

The production of specific hydroxy fatty acids like this compound through traditional chemical synthesis is often challenging and not environmentally friendly. researchgate.net Consequently, there is a significant push towards developing sustainable and selective biocatalytic methods. dtu.dkmdpi.comnih.gov Future research will heavily invest in the engineering of enzymatic pathways for the efficient and eco-friendly production of these valuable compounds.

A primary focus will be on cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes capable of regio- and stereo-selective hydroxylation of fatty acids. dtu.dkd-nb.infonih.gov While many CYPs hydroxylate at sub-terminal positions, recent discoveries and engineering efforts have identified enzymes that can produce in-chain hydroxy fatty acids. researchgate.netdtu.dk For example, a self-sufficient CYP102 enzyme from Bacillus amyloliquefaciens has been shown to produce a range of in-chain hydroxylated products, and specific mutations can shift this activity. researchgate.net Future work will likely involve further protein engineering and directed evolution of these enzymes to enhance their activity, stability, and selectivity for producing this compound.

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae also presents a promising strategy for the de novo production of hydroxy fatty acids from renewable feedstocks like glucose. d-nb.infonih.govillinois.edu Researchers have successfully engineered E. coli to produce a mixture of hydroxy fatty acids by co-expressing fatty acid hydroxylases and other key enzymes. d-nb.infonih.gov Future efforts will aim to optimize these engineered strains to increase the titer and purity of specific products like this compound, potentially by identifying and overcoming rate-limiting steps in the biosynthetic pathway. nih.gov

Table 1: Key Enzymes in Hydroxy Fatty Acid Production

| Enzyme Class | Function | Potential for 7-HHA Production |

| Cytochrome P450 Monooxygenases (CYPs) | Regio- and stereo-selective hydroxylation of fatty acids. dtu.dkd-nb.info | High potential through protein engineering of known in-chain hydroxylating CYPs. researchgate.net |

| Fatty Acid Hydratases (FAHs) | Hydration of unsaturated fatty acids to produce hydroxy fatty acids. nih.gov | Potential route if a suitable unsaturated precursor to 7-HHA can be utilized. |

| Lipases | Esterification of hydroxy fatty acids to form FAHFAs. acs.org | Important for producing derivatives of 7-HHA with potentially unique biological activities. |

Development of Novel Analytical Platforms for Comprehensive Lipidomic Profiling

A deeper understanding of the biological roles of this compound necessitates the development of more advanced and high-throughput analytical methods for its detection and quantification within complex biological samples. nih.govchromatographyonline.com The field of lipidomics is rapidly advancing, with a focus on creating platforms that can provide detailed molecular surveys of the lipid fraction. nih.govnih.gov

Future analytical developments will likely focus on enhancing the capabilities of mass spectrometry (MS)-based techniques. chromatographyonline.comnih.gov Methods such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful tools for identifying and quantifying a wide range of fatty acids, including various hydroxy isomers. semanticscholar.orgmdpi.com The development of novel derivatization strategies could further improve the sensitivity and specificity of detecting this compound and distinguishing it from its isomers. tandfonline.com

Moreover, the integration of different analytical approaches will be crucial for comprehensive lipidomic profiling. nih.gov Combining techniques like direct infusion mass spectrometry for rapid screening with more detailed separation methods like two-dimensional liquid chromatography (2D-LC) can provide a more complete picture of the lipidome. nih.govchromatographyonline.com These advanced platforms will be essential for mapping the metabolic pathways involving this compound and identifying its potential as a biomarker in various physiological and pathological states. mdpi.comresearchgate.netmdpi.com

Table 2: Advanced Analytical Techniques for Lipidomics

| Technique | Principle | Application to 7-HHA Analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipids based on their physicochemical properties before mass analysis. | Enables quantification and identification of 7-HHA and its isomers in complex mixtures. semanticscholar.orgmdpi.com |

| Direct Infusion Mass Spectrometry (DI-MS) | Injects the sample directly into the mass spectrometer for rapid profiling. | Useful for high-throughput screening of lipid profiles, including the presence of hydroxy fatty acids. nih.gov |

| Two-Dimensional Liquid Chromatography (2D-LC) | Employs two different separation columns to enhance resolving power. | Can separate complex isomeric mixtures of hydroxy fatty acids that are not resolved by single-dimension LC. chromatographyonline.com |

Exploration of Specific Isomeric Functions and Their Differential Biological Activities

The position of the hydroxyl group along the fatty acid chain can significantly influence its biological activity. mdpi.comnih.gov Therefore, a critical area for future research is to delineate the specific functions of the 7-hydroxy isomer of hexadecanoic acid and compare them to its other positional isomers.

Studies on hydroxystearic acids have demonstrated that different regioisomers exhibit varying levels of antiproliferative activity against cancer cell lines. nih.gov For example, 7-hydroxystearic acid showed significant growth inhibitory potency against several human cancer cell lines. nih.gov Investigating whether this compound possesses similar or distinct cytotoxic or cytostatic properties will be an important line of inquiry.

Furthermore, the stereochemistry (R or S configuration) of the hydroxyl group can also lead to differential biological effects. researchgate.net For instance, the S- and R-enantiomers of 9-palmitic acid hydroxy stearic acid (PAHSA) have been shown to have different potencies in stimulating insulin (B600854) secretion and glucose uptake, despite both having anti-inflammatory effects. researchgate.net The synthesis and biological evaluation of the individual enantiomers of this compound will be crucial to fully understand its physiological roles. larodan.commdpi.com This research will help to build a more nuanced understanding of how the precise molecular structure of a hydroxy fatty acid dictates its function, paving the way for the development of targeted therapeutic agents.

Q & A

Q. How to optimize mass spectrometry parameters for detecting low-abundance this compound derivatives?

- Methodological Answer : Employ data-dependent acquisition (DDA) modes on HRMS systems (e.g., Q-Exactive) with targeted inclusion lists for FAHFA ions (m/z 500–600). Set collision energy to 25–35 eV for optimal fragmentation. Use ion mobility spectrometry (IMS) to separate isobaric species. Validate with synthetic standards and spike-recovery experiments in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.